molecular formula C23H19F3N2O4S B2951728 (R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate CAS No. 929095-39-6

(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Cat. No.: B2951728
CAS No.: 929095-39-6
M. Wt: 476.47
InChI Key: OWGOKWWPGFCCLE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate" is a structurally complex molecule featuring a benzimidazole-thiophene core. Key functional groups include:

  • A methyl ester at the 2-position of the thiophene ring.
  • A (R)-1-(2-(trifluoromethyl)phenyl)ethoxy substituent at the 3-position of the thiophene.
  • A 6-hydroxymethyl group on the benzimidazole moiety.

These groups confer distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may facilitate hydrogen bonding in biological systems.

Properties

IUPAC Name

methyl 5-[6-(hydroxymethyl)benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4S/c1-13(15-5-3-4-6-16(15)23(24,25)26)32-19-10-20(33-21(19)22(30)31-2)28-12-27-17-8-7-14(11-29)9-18(17)28/h3-10,12-13,29H,11H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGOKWWPGFCCLE-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, often referred to as compound 1, is a complex organic molecule with promising biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for compound 1 is C23H19F3N2O4SC_{23}H_{19}F_3N_2O_4S, with a molecular weight of approximately 466.47 g/mol. Its structure features a benzimidazole core, an ethoxy group, and a thiophene carboxylate moiety, which contribute to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer) : Compound 1 demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant apoptotic activity in a dose-dependent manner .
  • U87 (glioblastoma) : The compound's derivatives showed cytotoxicity comparable to traditional chemotherapeutics like doxorubicin, with notable activity against U87 cell lines .

The mechanisms through which compound 1 exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses revealed that compound 1 triggers apoptosis in cancer cells, leading to reduced tumor growth in vivo models .
  • Inhibition of Key Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer progression, including the PI3K/AKT pathway .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the benzimidazole and thiophene moieties can enhance biological activity. For instance:

SubstituentActivity ChangeIC50 (μM)
HydroxymethylIncreased25.72 ± 3.95
TrifluoromethylEnhanced selectivity<10

Bioavailability and Toxicity

Studies suggest that compound 1 possesses favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary animal studies. The effective concentration ranges indicate that it could be a viable candidate for further clinical development.

In Vivo Studies

In vivo experiments have demonstrated that compound 1 significantly suppresses tumor growth in murine models bearing human cancer xenografts. For example:

  • Tumor-bearing mice treated with compound 1 showed a marked reduction in tumor size compared to control groups .

Comparative Studies

Comparative analyses with established anticancer agents reveal that while traditional therapies like cisplatin exhibit lower IC50 values (around 0.045 μM), compound 1's activity remains competitive within its class .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and analogs from the literature:

Compound Name / Identifier Key Substituents Functional Groups Molecular Weight (g/mol) Synthesis Method
Target Compound: (R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate 6-hydroxymethyl (benzimidazole), (R)-trifluoromethylphenyl ethoxy (thiophene) Methyl ester, hydroxymethyl ~507.45* Not explicitly stated in evidence
5-(1H-benzimidazol-1-yl)-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxamide Carboxamide (thiophene) Carboxamide 443.44 Not detailed
Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate Benzyl (benzimidazole), ethyl ester (carboxylate) Ethyl ester, benzyl 392.46 Crystallography-guided synthesis
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Pyridinyloxy, trifluoromethylphenyl (imidazole) Amine, trifluoromethyl 627.50 Isothiocyanate-based coupling
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Hydrosulfonyl (benzimidazole) Sulfonyl, ketone ~300–400 Chlorosulfonation, Fe/HCl reduction

*Calculated based on formula (C22H18F3N3O4S).

Key Observations

Functional Group Impact: The methyl ester in the target compound contrasts with the carboxamide in , which may alter solubility and hydrolysis kinetics.

Compounds in and use chlorosulfonation or TDAE-mediated reactions, whereas the target’s trifluoromethylphenyl ethoxy group likely requires stereoselective synthesis due to the (R)-configuration.

Electronic and Steric Effects: The trifluoromethyl group in the target compound and enhances electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.

The carboxamide analog may exhibit prolonged half-life due to reduced esterase susceptibility compared to the target’s methyl ester.

Research Implications

  • Pharmacokinetics : The methyl ester group in the target compound may require further hydrolysis studies to assess bioavailability.
  • Structure-Activity Relationship (SAR) : Comparative analysis with and highlights the importance of stereochemistry (R-configuration) and hydroxymethyl placement for optimizing target engagement.
  • Synthetic Challenges : The trifluoromethylphenyl ethoxy moiety demands precise chiral synthesis, contrasting with simpler substituents in or .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.